molecular formula C7H15ClFNO B14784991 trans-3,3-Dimethyl-5-fluoro-4-hydroxypiperidine hydrochloride

trans-3,3-Dimethyl-5-fluoro-4-hydroxypiperidine hydrochloride

Cat. No.: B14784991
M. Wt: 183.65 g/mol
InChI Key: DYKCFUYFVWLLFG-UHFFFAOYSA-N
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Description

4-piperidinol, 5-fluoro-3,3-dimethyl-, hydrochloride (1:1), (4r,5s)-rel- is a chemical compound that belongs to the class of piperidinols. Piperidinols are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a piperidine ring, a fluorine atom, and two methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-piperidinol, 5-fluoro-3,3-dimethyl-, hydrochloride (1:1), (4r,5s)-rel- typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Addition of Methyl Groups: Methylation can be performed using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into various reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

4-piperidinol, 5-fluoro-3,3-dimethyl-, hydrochloride (1:1), (4r,5s)-rel- has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-piperidinol, 5-fluoro-3,3-dimethyl-, hydrochloride (1:1), (4r,5s)-rel- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-piperidinol, 3,3-dimethyl-: Lacks the fluorine atom, resulting in different chemical properties.

    5-fluoro-3,3-dimethylpiperidine: Similar structure but without the hydroxyl group.

    4-piperidinol, 5-chloro-3,3-dimethyl-: Chlorine atom instead of fluorine, leading to different reactivity.

Uniqueness

4-piperidinol, 5-fluoro-3,3-dimethyl-, hydrochloride (1:1), (4r,5s)-rel- is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances its metabolic stability and binding affinity to molecular targets, while the hydroxyl group increases its solubility and reactivity.

Properties

Molecular Formula

C7H15ClFNO

Molecular Weight

183.65 g/mol

IUPAC Name

5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C7H14FNO.ClH/c1-7(2)4-9-3-5(8)6(7)10;/h5-6,9-10H,3-4H2,1-2H3;1H

InChI Key

DYKCFUYFVWLLFG-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC(C1O)F)C.Cl

Origin of Product

United States

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